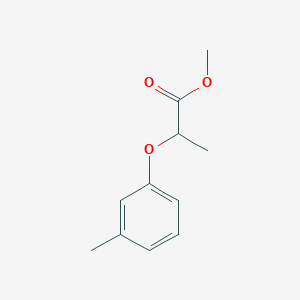

methyl 2-(3-methylphenoxy)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

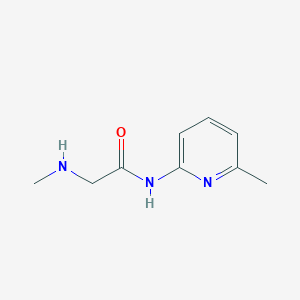

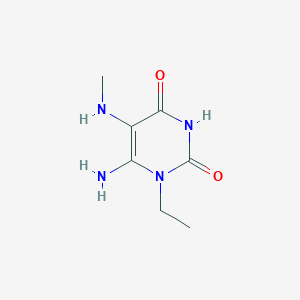

Methyl 2-(3-methylphenoxy)propanoate is a chemical compound with the molecular formula C11H14O3 . It is used in various fields, including medical, environmental, and industrial research.

Molecular Structure Analysis

The molecular structure of methyl 2-(3-methylphenoxy)propanoate consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure would need to be determined through methods such as NMR or X-ray crystallography.Applications De Recherche Scientifique

Anti-Inflammatory Activities

- Phenolic Compounds from Eucommia ulmoides Oliv.: Research identified four new phenolic compounds, including derivatives related to methyl 2-(3-methylphenoxy)propanoate, from the tender leaves of Eucommia ulmoides Oliv. These compounds demonstrated modest anti-inflammatory activities by inhibiting NO production in macrophage cells, suggesting potential therapeutic applications in inflammation-related conditions (Ren et al., 2021).

Herbicide Efficacy and Mechanism

- Herbicide Selectivity and Mechanism: Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl), a derivative, acts as a selective herbicide, inhibiting growth in certain grasses by antagonizing auxin-stimulated elongation. This provides insights into its selective toxicity and potential improvements in agricultural practices (Shimabukuro et al., 1978).

Catalysis and Chemical Synthesis

- Catalysis for Alkylation of Phenol: A study explored the vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts, demonstrating the synthesis of 2-propylphenol with high selectivity. This research could inform the development of more efficient catalytic processes in organic synthesis (Sato et al., 1999).

Environmental Impact and Detection

- Detection of Phenoxy Herbicides in Water: A method involving phase transfer microextraction and GC-MS analysis was developed for sensitive detection of phenoxy herbicides, including methyl 2-(3-methylphenoxy)propanoate derivatives, in water samples. This technique enhances the ability to monitor environmental contamination by herbicides (Nuhu et al., 2012).

Molecular Docking and Biological Evaluation

- Anti-Myocardial Ischemia Drug Candidates: Danshensu derivatives, including (R)-methyl 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoate, were synthesized and showed potent protective activities against hypoxia-induced cellular damage. These findings suggest potential applications in developing treatments for myocardial ischemia (Dong et al., 2009).

Propriétés

IUPAC Name |

methyl 2-(3-methylphenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-5-4-6-10(7-8)14-9(2)11(12)13-3/h4-7,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXKFALESKJSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560878 |

Source

|

| Record name | Methyl 2-(3-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-methylphenoxy)propanoate | |

CAS RN |

133867-00-2 |

Source

|

| Record name | Methyl 2-(3-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B6142246.png)

![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)

![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)

amine](/img/structure/B6142292.png)

![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142348.png)